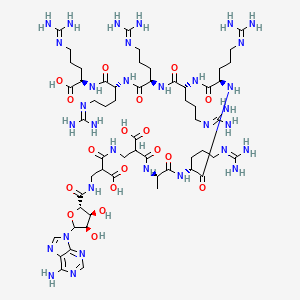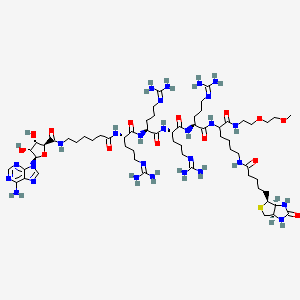![molecular formula C60H79N19O13S2 B10846529 Ac-YR[CEHdFRWC]-NH2](/img/structure/B10846529.png)
Ac-YR[CEHdFRWC]-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ac-YR[CEHdFRWC]-NH2 is a synthetic peptide with a specific sequence of amino acids. This peptide is designed to have unique structural and functional properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine. The peptide sequence includes acetylation at the N-terminus and amidation at the C-terminus, which can enhance its stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-YR[CEHdFRWC]-NH2 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin support.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups from the amino acids after each coupling step.
Cyclization: Formation of a cyclic structure through disulfide bond formation between cysteine residues.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-YR[CEHdFRWC]-NH2 can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Replacement of specific amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives during SPPS.
Major Products Formed
Oxidation: Cyclic peptides with disulfide bonds.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered sequences.
Wissenschaftliche Forschungsanwendungen
Ac-YR[CEHdFRWC]-NH2 has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Explored as a potential therapeutic agent for conditions like obesity and metabolic disorders due to its activity on melanocortin receptors.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of Ac-YR[CEHdFRWC]-NH2 involves its interaction with specific molecular targets, such as melanocortin receptors. The peptide binds to these receptors, triggering a cascade of intracellular signaling pathways that regulate various physiological processes, including energy balance and appetite control. The cyclic structure of the peptide enhances its binding affinity and stability, making it a potent agonist for these receptors .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ac-YR[CEHFRWC]-NH2: Ein ähnliches Peptid mit einer geringfügigen Variation in der Sequenz.
Ac-YR[CEHdFRWC]SPPKD-NH2: Eine weitere Variante mit zusätzlichen Aminosäuren.
Einzigartigkeit
Ac-YR[CEHdFRWC]-NH2 ist aufgrund seiner spezifischen Sequenz und strukturellen Modifikationen einzigartig, die eine hohe Stabilität und potente biologische Aktivität verleihen. Seine Fähigkeit, Melanocortin-Rezeptoren selektiv anzusprechen, unterscheidet es von anderen Peptiden mit ähnlichen Sequenzen .
Eigenschaften
Molekularformel |
C60H79N19O13S2 |
|---|---|
Molekulargewicht |
1338.5 g/mol |
IUPAC-Name |
3-[(4S,7R,10S,13S,16S,19R,22S)-22-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-4-carbamoyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid |
InChI |
InChI=1S/C60H79N19O13S2/c1-32(80)71-43(24-34-15-17-37(81)18-16-34)54(88)72-41(14-8-22-68-60(64)65)52(86)79-48-30-94-93-29-47(50(61)84)78-56(90)45(25-35-27-69-39-12-6-5-11-38(35)39)76-51(85)40(13-7-21-67-59(62)63)73-55(89)44(23-33-9-3-2-4-10-33)75-57(91)46(26-36-28-66-31-70-36)77-53(87)42(74-58(48)92)19-20-49(82)83/h2-6,9-12,15-18,27-28,31,40-48,69,81H,7-8,13-14,19-26,29-30H2,1H3,(H2,61,84)(H,66,70)(H,71,80)(H,72,88)(H,73,89)(H,74,92)(H,75,91)(H,76,85)(H,77,87)(H,78,90)(H,79,86)(H,82,83)(H4,62,63,67)(H4,64,65,68)/t40-,41-,42+,43-,44-,45+,46-,47+,48+/m0/s1 |
InChI-Schlüssel |
FEKXKTLLBDRSQH-XVRHLUALSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]2CSSC[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CCC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N |
Kanonische SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ac-YCit[CEHdFRWC]-NH2](/img/structure/B10846446.png)
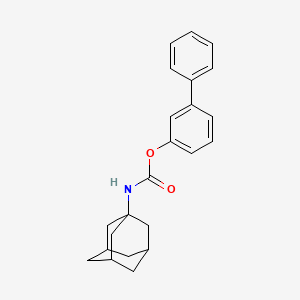
![Ac-WVTHRLAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846448.png)
![Ac-WVTH[Cit]LAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846462.png)
![Ac-YR[CEH(pF-dF)RWC]-NH2](/img/structure/B10846481.png)
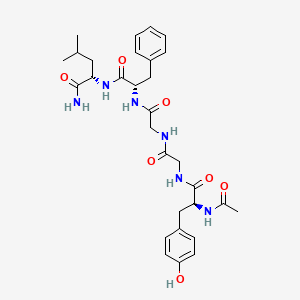
![Ac-YR[CEHFRWC]-NH2](/img/structure/B10846494.png)
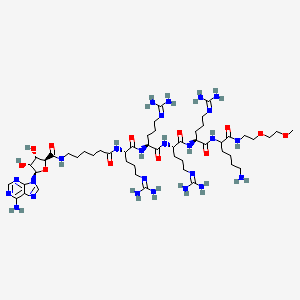
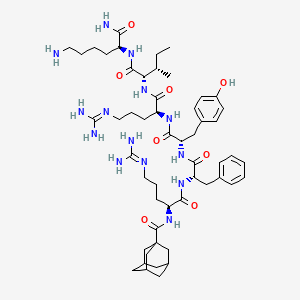

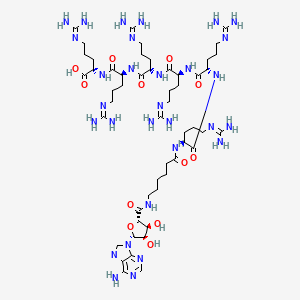
![Ac-YR[CEHdFRWC]SPPKD-NH2](/img/structure/B10846519.png)
